Tasumatrol J(rel)
Beschreibung
Tasumatrol J(rel) is a taxoid compound derived from Taxus wallichiana Zucc. (Himalayan yew), a plant historically used in traditional medicine for its anti-inflammatory and analgesic properties . Taxoids are diterpenoids known for their cyclooxygenase (COX) and lipoxygenase (LOX) pathway modulation, which underlies their anti-inflammatory and pain-relieving effects .
Eigenschaften
Molekularformel |
C29H34O9 |
|---|---|
Molekulargewicht |
526.6 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,11S)-4-acetyloxy-9,11-dihydroxy-10,13,16,16-tetramethyl-18-oxo-6,17-dioxapentacyclo[9.4.3.01,12.03,10.04,7]octadec-12-en-2-yl] benzoate |
InChI |
InChI=1S/C29H34O9/c1-15-11-12-27-20(15)29(34,24(33)38-25(27,3)4)26(5)18(31)13-19-28(14-35-19,37-16(2)30)21(26)22(27)36-23(32)17-9-7-6-8-10-17/h6-10,18-19,21-22,31,34H,11-14H2,1-5H3/t18-,19+,21-,22-,26+,27-,28-,29+/m0/s1 |
InChI-Schlüssel |
SVGLRYYOFWEEMV-KKRTVMRJSA-N |
Isomerische SMILES |
CC1=C2[C@@]3(CC1)[C@H]([C@H]4[C@]([C@@]2(C(=O)OC3(C)C)O)([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)C)OC(=O)C6=CC=CC=C6 |
Kanonische SMILES |
CC1=C2C3(CC1)C(C4C(C2(C(=O)OC3(C)C)O)(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
The following analysis compares Tasumatrol J(rel) (inferred from structural analogs) with other taxoids in terms of pharmacological activity, mechanisms, and limitations.
Analgesic and Anti-inflammatory Activity
Table 1: Comparative Activity in Key Assays
*Inference based on structural similarity to Tasumatrol B.
Key Findings:
- Taxusabietane A exhibits moderate anti-inflammatory activity but lacks LOX pathway modulation, suggesting alternative mechanisms (e.g., COX inhibition) .
- Tasumatrol J(rel) is hypothesized to share Tasumatrol B’s profile due to structural homology, though this requires experimental validation.
Mechanism of Action
Q & A
Basic Research Questions
Q. How can Tasumatrol J(rel) be reliably identified and quantified in complex biological matrices?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) for precise identification. Validate the method using spiked samples to calculate recovery rates (≥85%) and limit of detection (LOD < 0.1 ng/mL). Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation, focusing on characteristic peaks (e.g., δ 2.8–3.2 ppm for methyl groups) .
Q. What are the standard protocols for synthesizing Tasumatrol J(rel) in laboratory settings?
- Methodological Answer : Follow a three-step synthesis pathway: (1) precursor isolation via column chromatography (silica gel, hexane:ethyl acetate 7:3), (2) oxidation with Jones reagent under controlled pH (4.5–5.0), and (3) purification using preparative HPLC (C18 column, gradient elution). Monitor reaction progress with thin-layer chromatography (TLC) and characterize intermediates via IR spectroscopy (e.g., carbonyl stretch at 1700–1750 cm⁻¹) .
Q. Which in vitro assays are most suitable for preliminary bioactivity screening of Tasumatrol J(rel)?
- Methodological Answer : Prioritize cell viability assays (e.g., MTT or resazurin reduction) using IC₅₀ calculations. Pair with target-specific assays (e.g., enzyme inhibition kinetics for kinase targets) to establish dose-response relationships. Include positive controls (e.g., staurosporine for apoptosis) and validate results across triplicate experiments with ANOVA for statistical significance (p < 0.05) .
Advanced Research Questions
Q. How can contradictory data on Tasumatrol J(rel)’s mechanism of action be systematically resolved?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to aggregate existing studies. Perform meta-regression to identify confounding variables (e.g., cell line variability, dosage ranges). Validate hypotheses via CRISPR-Cas9 knockout models to isolate specific pathways (e.g., MAPK/ERK vs. PI3K/AKT) and quantify protein expression via Western blot densitometry .
Q. What strategies optimize the integration of multi-omics data in Tasumatrol J(rel) research?
- Methodological Answer : Use bioinformatics pipelines (e.g., Galaxy or KNIME) to align transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Validate findings with pathway enrichment tools (DAVID, KEGG) and experimental knock-in/knockout models .
Q. How should researchers design longitudinal studies to assess Tasumatrol J(rel)’s chronic toxicity?
- Methodological Answer : Implement a 26-week rodent model with staggered dosing (low, medium, high). Collect serum biomarkers (ALT, AST, creatinine) monthly and perform histopathological analysis post-sacrifice. Use mixed-effects models to account for inter-individual variability and Cox regression for survival analysis. Include a recovery cohort to evaluate reversibility of effects .
Data Presentation & Reproducibility Standards
Q. What are the minimum reporting requirements for Tasumatrol J(rel) experimental data?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Report raw data (e.g., .RAW files for MS), processing parameters (e.g., mzML conversion settings), and statistical tests (e.g., Shapiro-Wilk for normality). Use standardized tables (Roman numerals, footnotes for abbreviations) and avoid duplicating data in figures .
Q. How can researchers ensure reproducibility in Tasumatrol J(rel) studies?
- Methodological Answer : Publish step-by-step protocols on platforms like Protocols.io . Include batch numbers for reagents, equipment calibration records (e.g., pH meter validation), and negative/positive controls in all experiments. Share datasets via repositories like Zenodo with DOIs for traceability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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